molecular formula C7H14ClNO B1390852 Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride CAS No. 1212135-18-6

Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride

Cat. No.: B1390852
CAS No.: 1212135-18-6
M. Wt: 163.64 g/mol
InChI Key: ZWFNCJOAGYAXQO-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride (CAS: 1212822-72-4) is a bicyclic secondary amine hydrochloride characterized by a fused cyclopentane-pyrrolidine ring system with a hydroxyl group at the 4-position. Its molecular formula is C₈H₁₆ClNO, with a molecular weight of 177.67 g/mol. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it suitable for pharmaceutical and synthetic applications .

Its structural complexity and functional groups render it a valuable intermediate in medicinal chemistry, particularly for modifying pharmacokinetic properties or targeting specific receptors.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFNCJOAGYAXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CNC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride typically involves the hydrogenation of cyclopentapyrrole derivatives under specific conditions. The process often includes the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The final product is then purified through crystallization or distillation techniques.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

Anticancer Research

Research into derivatives of Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride has indicated potential anticancer activities. Structure-activity relationship (SAR) studies have shown that certain derivatives can inhibit cancer cell proliferation effectively.

Study Focus Method Results
Anticancer activityMTT assays and flow cytometry on cancer cell linesSome derivatives exhibited significant inhibition of cancer cell growth

Biochemistry

Biologically Active Compounds

The compound's chiral nature allows it to be an ideal precursor for developing biologically active compounds. It is employed in asymmetric synthesis techniques to create compounds with specific biological activities, utilizing enantioselective catalysts.

Focus Area Methodology Outcomes
Asymmetric synthesisUse of enantioselective catalysts under controlled conditionsDevelopment of compounds with targeted biological activities

Neuroscience

Therapeutic Potential

Research into this compound has explored its effects on neurodegenerative diseases, suggesting it may act as a calcium channel blocker. This property could modulate calcium influx in cells, which is critical for various physiological processes.

Research Area Methodology Findings
Neuroprotective effectsAnimal models of neurodegenerative diseasesSignificant biological activity observed; potential analgesic properties noted

Chemical Synthesis

Synthetic Intermediate

As a pyrrolidine derivative, this compound is utilized to synthesize related compounds with diverse industrial and pharmaceutical applications. Reactions typically involve ring expansion or functionalization to introduce additional groups into the pyrrolidine ring.

Application Type Synthesis Method Results Achieved
Synthesis of pyrrolidine derivativesFunctionalization reactionsStable derivatives with functional versatility

Mechanism of Action

The mechanism of action of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares octahydrocyclopenta[c]pyrrol-4-ol hydrochloride with key analogues:

Compound Name CAS Number Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Features
This compound 1212822-72-4 Hydroxyl, hydrochloride salt C₈H₁₆ClNO 177.67 High polarity due to hydroxyl and salt form
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 Ketone, tert-butyl ester C₁₂H₁₉NO₃ 225.28 Increased lipophilicity from tert-butyl group; ketone enhances reactivity
4-Hydroxy-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester 130658-13-8 Hydroxyl, tert-butyl ester C₁₁H₁₉NO₃ 225.28 Combines hydroxyl and ester groups; potential prodrug candidate
(3aR,5R,6aS)-5-(2-(Trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole hydrochloride 112626-50-3 Trifluoromethylphenyl, hydrochloride salt C₁₄H₁₆ClF₃N 296.73 Aryl substitution enhances receptor binding (e.g., RBP4 antagonism)
cis-2-Benzyl-hexahydro-cyclopenta[c]pyrrol-4-one 101046-32-6 Benzyl, ketone C₁₃H₁₅NO 201.27 Lipophilic benzyl group; ketone enables further derivatization

Key Research Findings

Substituent-Driven Activity : The addition of electron-withdrawing groups (e.g., trifluoromethyl in CAS: 112626-50-3) significantly enhances receptor-binding potency compared to hydroxyl or ketone derivatives .

Synthetic Flexibility : Hydrogenation and acetylation steps (as in ) enable precise functionalization of the bicyclic core, expanding utility in drug discovery .

Commercial Status : The target compound is listed as discontinued, suggesting challenges in scalability or niche application .

Biological Activity

Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride, a bicyclic amine compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₄ClNO
  • Molecular Weight : 163.65 g/mol
  • Structure : The compound features a saturated bicyclic framework that includes a pyrrole ring, contributing to its unique chemical properties and potential biological activities.

The hydrochloride salt form enhances its solubility in water, making it more suitable for various biological applications.

Research indicates that this compound interacts with specific molecular targets within biological systems:

  • Calcium Channel Modulation : Preliminary studies suggest that this compound may act as a calcium channel blocker, modulating calcium influx in cells, which is crucial for numerous physiological processes.
  • Antimicrobial Activity : It has been observed to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
  • Neuroprotective Properties : There is emerging evidence suggesting potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
AntimicrobialExhibits significant antimicrobial properties against various pathogens.
NeuroprotectivePotentially slows the progression of neurodegenerative diseases.
AnalgesicMay possess analgesic properties, aiding in pain management therapies.
Calcium Channel BlockerModulates calcium influx, impacting physiological functions.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the compound's efficacy against Mycobacterium tuberculosis and various clinically important bacteria. Results indicated promising antimicrobial activity that warrants further investigation .
  • Neuroprotective Research :
    • Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases. This effect was assessed through in vitro models simulating Alzheimer's disease conditions .
  • Analgesic Properties :
    • Interaction studies have shown that the compound may enhance the efficacy of other analgesics when used in combination therapies. This synergistic effect could lead to improved pain management with reduced side effects compared to traditional analgesics.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques that preserve its stereochemical integrity. Common methods include:

  • Catalytic Reactions : Utilizing specific catalysts under controlled conditions to ensure the desired enantiomer is produced.
  • Enantioselective Synthesis : Employed as a chiral building block in the development of optically pure pharmaceuticals, enhancing their potency and selectivity due to stereochemical purity .

Q & A

Q. What are the recommended synthetic methodologies for Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride?

Answer: The synthesis typically involves multi-step processes, including cyclization of pyrrolidine derivatives and subsequent hydrochlorination. For example, bicyclic octahydrocyclopenta[c]pyrrole intermediates can be synthesized via Pd-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ and Cs₂CO₃ in toluene at 110°C) followed by purification via recrystallization . Key parameters include reaction time (16–30 hours), solvent selection (xylene or toluene), and post-reaction workup (NaOH neutralization, organic layer extraction, and Na₂SO₄ drying) .

Q. How can the structural integrity of this compound be validated?

Answer: Structural validation requires:

  • NMR spectroscopy (¹H/¹³C) to confirm the bicyclic framework and stereochemistry.
  • Mass spectrometry (MS) for molecular weight confirmation (CAS 112626-50-3, molecular formula C₈H₁₄ClNO) .
  • X-ray crystallography for absolute stereochemical assignment, particularly for enantiomeric resolution .

Q. What analytical methods are suitable for quantifying this compound in research samples?

Answer:

  • HPLC-UV/Vis with C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water).
  • LC-MS/MS for trace-level detection, validated against ISO/IEC 17043-certified reference standards .
  • Titrimetry for hydrochloride quantification using standardized HCl back-titration methods .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility data for this compound?

Answer: Discrepancies often arise from solvent purity, temperature variations, or polymorphic forms. To resolve this:

  • Conduct controlled solubility studies under standardized conditions (e.g., USP/EP guidelines).
  • Use DSC (Differential Scanning Calorimetry) to identify polymorphs.
  • Cross-reference with high-quality datasets from HPV Chemical Challenge Program protocols .

Q. What strategies are effective for impurity profiling of this compound?

Answer:

  • Forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation products.
  • HPLC-PDA/ELSD coupled with impurity reference standards (e.g., EP-grade impurities like Imp. E/F) .
  • NMR-based structural elucidation of unknown peaks, prioritizing signals near δ 3.0–4.5 ppm (pyrrolidine ring protons) .

Q. How can enantiomeric purity be ensured during synthesis?

Answer:

  • Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with polar organic mobile phases.
  • Asymmetric catalysis during cyclization steps, employing chiral ligands like BINAP or Josiphos .
  • Circular Dichroism (CD) to verify optical activity, particularly for derivatives like benzyl octahydrocyclopenta[c]pyrrole carboxylates .

Q. What are the critical factors affecting stability in long-term storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent hydrolysis of the hydrochloride salt.
  • Humidity : Use desiccants (silica gel) to avoid deliquescence, as noted in short shelf-life warnings .
  • Container material : Avoid glass with high alkali content to prevent pH shifts .

Q. How can in vitro pharmacological activity assays be optimized for this compound?

Answer:

  • Target-specific assays : For RBP4 (Retinol Binding Protein 4) antagonism, use fluorescence polarization assays with recombinant human RBP4 .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM in PBS-buffered solutions (pH 7.4).
  • Control experiments : Include structurally related bicyclic pyrrolidine analogs to assess selectivity .

Methodological Considerations for Data Reproducibility

Q. What validation protocols are recommended for novel synthetic routes?

Answer:

  • ICH Q2(R1) guidelines for method validation (precision, accuracy, LOD/LOQ).
  • Replicate syntheses (n ≥ 3) with statistical analysis of yield variance (±5% acceptable).
  • Cross-lab verification using ISO 17025-accredited facilities .

Q. How should researchers handle discrepancies between computational and experimental LogP values?

Answer:

  • Re-evaluate computational models (e.g., QSPR vs. DFT) using experimentally derived partition coefficients from shake-flask assays.
  • Validate with EPISuite or ACD/Labs predictions, adjusting for ionization states (pKa ~8.5 for the pyrrolidine nitrogen) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
Reactant of Route 2
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride

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